molecular formula C9H10O2S B1627856 2-Methyl-5-(methylthio)benzoic acid CAS No. 26246-30-0

2-Methyl-5-(methylthio)benzoic acid

Cat. No.: B1627856
CAS No.: 26246-30-0
M. Wt: 182.24 g/mol
InChI Key: YPEAAKCPIGTZNU-UHFFFAOYSA-N
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Description

2-Methyl-5-(methylthio)benzoic acid is an organic compound with the molecular formula C9H10O2S It is a derivative of benzoic acid, where the benzene ring is substituted with a methyl group at the second position and a methylthio group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(methylthio)benzoic acid typically involves the introduction of the methylthio group onto a benzoic acid derivative. One common method is the reaction of 2-methylbenzoic acid with a methylthiolating agent under suitable conditions. For instance, the reaction can be carried out using methylthiol (CH3SH) in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the methylthiolation process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(methylthio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-Methyl-5-(methylthio)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-5-(methylthio)benzoic acid exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methylthio group can participate in various interactions, such as hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 2-Methyl-5-(methylthio)benzoic acid include other substituted benzoic acids, such as:

    2-Methylbenzoic acid: Lacks the methylthio group, resulting in different chemical properties and reactivity.

    5-Methylthio-2-nitrobenzoic acid: Contains a nitro group instead of a methyl group, leading to different reactivity and applications.

    2-Chloro-5-(methylthio)benzoic acid:

The uniqueness of this compound lies in the specific combination of the methyl and methylthio groups, which confer distinct chemical properties and reactivity patterns compared to its analogs.

Properties

IUPAC Name

2-methyl-5-methylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEAAKCPIGTZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585554
Record name 2-Methyl-5-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26246-30-0
Record name 2-Methyl-5-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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